molecular formula C9H10ClIO B8214065 1-Chloro-2-iodo-4-isopropoxybenzene

1-Chloro-2-iodo-4-isopropoxybenzene

Cat. No.: B8214065
M. Wt: 296.53 g/mol
InChI Key: AMEIHUNTWXNFFD-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-4-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), iodine (position 2), and an isopropoxy group (position 4). Its molecular formula is C₉H₁₀ClIO, with a molecular weight of 296.5 g/mol. The iodine atom introduces significant steric bulk and enhanced leaving-group propensity, while the isopropoxy group contributes polarity due to its ether oxygen. This compound is of interest in organic synthesis, particularly in cross-coupling reactions, where iodoarenes are often superior to chloro- or bromo-analogs due to iodine’s reactivity .

Properties

IUPAC Name

1-chloro-2-iodo-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEIHUNTWXNFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-iodo-4-isopropoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Halogenation: Aniline undergoes halogenation to introduce chlorine and iodine atoms.

    Etherification: The final step involves the etherification of the halogenated benzene with isopropyl alcohol to introduce the isopropoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation and etherification processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, controlled temperature, and pressure to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Chloro-2-iodo-4-isopropoxybenzene has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology:

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-4-isopropoxybenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of chlorine and iodine atoms makes the compound susceptible to nucleophilic attack, while the isopropoxy group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally related halogenated benzene derivatives, focusing on substituent effects, molecular properties, and reactivity.

2.1. Substituent Analysis

Halogen Type and Position :

  • 1-Chloro-2-iodo-4-isopropoxybenzene : Combines chlorine (electron-withdrawing) and iodine (bulky, polarizable) at positions 1 and 2.
  • 1-Chloro-3-isopropyl-4-methylbenzene (CAS 20068-14-8): Features chlorine at position 1, isopropyl at position 3, and methyl at position 4. Lacks iodine and ether groups, making it less polar and reactive toward nucleophilic substitution .

Functional Groups: The isopropoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, acetone) compared to the non-polar isopropyl and methyl groups in 1-Chloro-3-isopropyl-4-methylbenzene.

2.2. Physical and Chemical Properties
Compound Name CAS Formula Molecular Weight (g/mol) Substituents (Positions) Key Reactivity Notes
This compound N/A C₉H₁₀ClIO 296.5 Cl (1), I (2), O-iPr (4) High reactivity in Ullmann/Suzuki couplings due to iodine
1-Chloro-3-isopropyl-4-methylbenzene 20068-14-8 C₁₀H₁₃Cl 168.5 Cl (1), iPr (3), Me (4) Limited utility in cross-coupling; stable under basic conditions
  • Molecular Weight : The iodine atom and isopropoxy group in the target compound increase its molecular weight by ~128 g/mol compared to 1-Chloro-3-isopropyl-4-methylbenzene.
  • Solubility: The isopropoxy group improves solubility in polar solvents, whereas 1-Chloro-3-isopropyl-4-methylbenzene is predominantly soluble in non-polar solvents (e.g., hexane) .
2.3. Reactivity Trends
  • Nucleophilic Aromatic Substitution (NAS) :
    • The iodine in this compound acts as a superior leaving group compared to chlorine, enabling faster NAS reactions.
    • In contrast, 1-Chloro-3-isopropyl-4-methylbenzene undergoes NAS only under harsh conditions due to chlorine’s poor leaving-group ability.
  • Electrophilic Substitution :
    • The isopropoxy group (electron-donating via resonance) activates the benzene ring toward electrophilic attack at the ortho/para positions, whereas the methyl and isopropyl groups in the analog provide steric hindrance but minimal electronic activation.

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